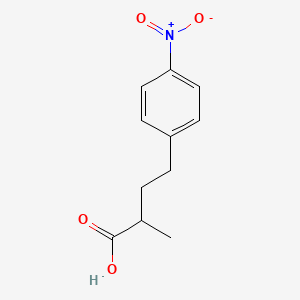

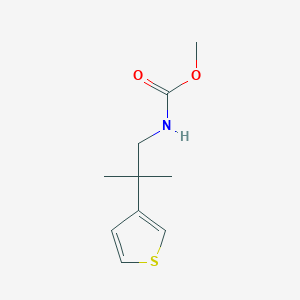

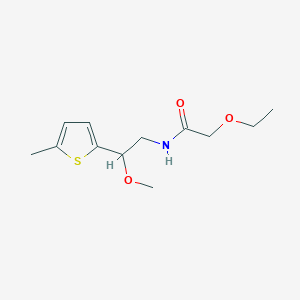

![molecular formula C20H15N5O3 B2663118 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034280-54-9](/img/structure/B2663118.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, [1,2,4]triazolo[4,3-a]pyrazines can be synthesized from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Triazolo-pyrazine derivatives are synthesized through various chemical reactions involving key intermediates and active methylene compounds. For example, novel N-arylpyrazole-containing enaminones have been synthesized, leading to the formation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles through reactions with hydrazine hydrate and hydroxylamine hydrochloride. Additionally, triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines were produced from these intermediates, demonstrating the versatility of triazolo-pyrazine scaffolds in synthetic chemistry (Riyadh, 2011).

Biological Activity and Antimicrobial Effects

Triazolo-pyrazine derivatives and related compounds exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, certain pyrazoline and pyrazole derivatives have shown antimicrobial activity against a variety of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Hassan, 2013). Additionally, piperazine and triazolo-pyrazine derivatives synthesized in a study demonstrated good to high antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobials (Patil et al., 2021).

Potential Therapeutic Uses

The structural analogs of triazolo-pyrazines, such as those resembling purine rings, have been explored for their anticonvulsant properties, suggesting the potential therapeutic applications of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide in neurological disorders. Some triazolo[4,3-a]pyrazine derivatives have demonstrated potent activity against seizures in animal models, indicating their potential as bioisosteres for purine rings in anticonvulsant drug development (Kelley et al., 1995).

Propriétés

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c26-19(22-11-16-23-24-18-20(27)21-9-10-25(16)18)17-12-5-1-3-7-14(12)28-15-8-4-2-6-13(15)17/h1-10,17H,11H2,(H,21,27)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIVZGPZCBLZOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=C5N4C=CNC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)

![2-fluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2663050.png)

![2-methyl-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B2663051.png)

![1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B2663053.png)

![ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2663058.png)